molecular formula C18H11F4N3O3 B14092952 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

Cat. No.: B14092952
M. Wt: 393.3 g/mol
InChI Key: DRTMKNXGNSWRRC-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the pharmacological properties of molecules, making this compound of interest in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters. The reaction conditions are generally mild and can be performed in the presence of various functional groups .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, potentially inhibiting enzymes or modulating receptor activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of fluorine and trifluoromethyl groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Properties

Molecular Formula

C18H11F4N3O3

Molecular Weight

393.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H11F4N3O3/c19-11-4-6-13(7-5-11)25-16(27)14(9-23-17(25)28)15(26)24-12-3-1-2-10(8-12)18(20,21)22/h1-9H,(H,23,28)(H,24,26)

InChI Key

DRTMKNXGNSWRRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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